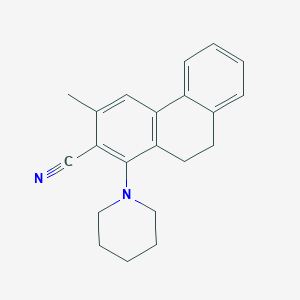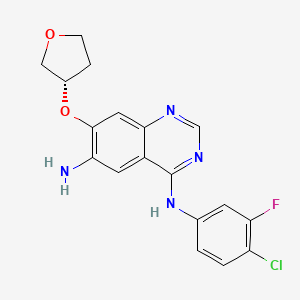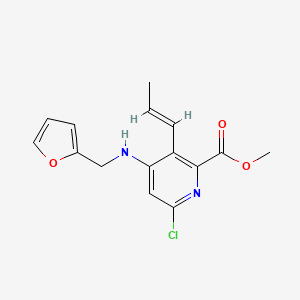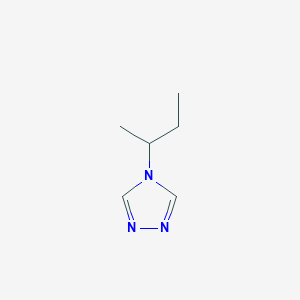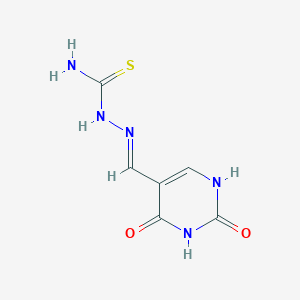
2-((2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylene)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylene)hydrazinecarbothioamide is a heterocyclic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a hydrazinecarbothioamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylene)hydrazinecarbothioamide typically involves the reaction of 5-hydroxyuracil derivatives with methacrylic anhydride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylene)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
2-((2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylene)hydrazinecarbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-((2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylene)hydrazinecarbothioamide involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
- 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid monohydrate
Uniqueness
2-((2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylene)hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for modification, making it a valuable tool in various scientific disciplines.
Eigenschaften
CAS-Nummer |
13545-08-9 |
|---|---|
Molekularformel |
C6H7N5O2S |
Molekulargewicht |
213.22 g/mol |
IUPAC-Name |
[(E)-(2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C6H7N5O2S/c7-5(14)11-9-2-3-1-8-6(13)10-4(3)12/h1-2H,(H3,7,11,14)(H2,8,10,12,13)/b9-2+ |
InChI-Schlüssel |
SAJSMDMJVNZIJR-XNWCZRBMSA-N |
Isomerische SMILES |
C1=C(C(=O)NC(=O)N1)/C=N/NC(=S)N |
Kanonische SMILES |
C1=C(C(=O)NC(=O)N1)C=NNC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


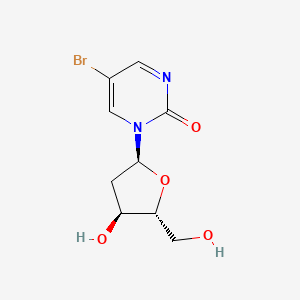
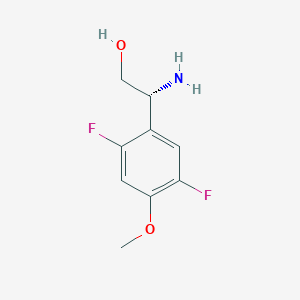
![1-pivaloyl-3,4-dihydrobenzo[cd]indol-5(1H)-one](/img/structure/B13094356.png)


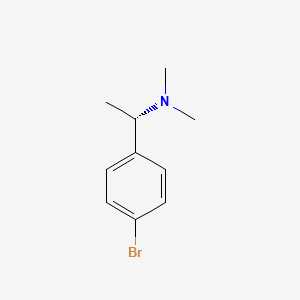
![6-(4-(Cyclopropanecarbonyl)piperazin-1-yl)benzo[d]isothiazole-3-carboxylic acid](/img/structure/B13094379.png)
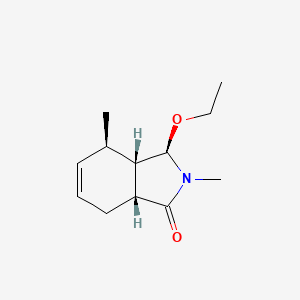
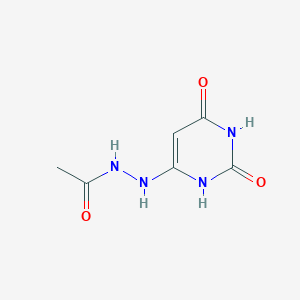
![2H-imidazo[4,5-g][1,2,3]benzothiadiazole](/img/structure/B13094397.png)
